Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Overview
Description
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes such as jnk3 , and bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.
Mode of Action
It’s known that enamines, a class of compounds to which this compound belongs, act as nucleophiles in a fashion similar to enolates . They can react with electrophiles to form iminium salts, which can then be hydrolyzed to reform aldehydes or ketones .
Biochemical Pathways
Inhibition of enzymes like jnk3 could potentially impact the jnk signaling pathway, which is involved in various cellular processes including inflammation, apoptosis, and cell differentiation .
Result of Action
Similar compounds have shown inhibitory effects towards tumor cell lines , suggesting potential anticancer activity.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is suggested that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is suggested that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and active methylene reagents. For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and oxopyridine derivatives .
Scientific Research Applications
Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a subject of interest for biochemists.
Medicine: Its derivatives are being explored for their potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- include:
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]-
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-(1,2,4-triazolo[4,3-a]pyridin-3-ylthio)-
Uniqueness
What sets Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- apart from similar compounds is its unique structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNLGZBUXXBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234726 | |
Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-80-0 | |
Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14770-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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